

# Droxinavir Hydrochloride: A Technical Overview of Chemical Properties and Stability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Droxinavir Hydrochloride

Cat. No.: B1670965

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## Abstract

**Droxinavir hydrochloride** (formerly known as SC-55389A) is an investigational antiviral agent classified as an HIV protease inhibitor.[1] Although its clinical development was discontinued, its chemical structure and properties remain of interest to researchers in antiviral drug discovery and development. This technical guide provides a summary of the known chemical properties of **Droxinavir Hydrochloride** and outlines standard methodologies for assessing its stability, in the absence of comprehensive publicly available experimental data. The information herein is intended to serve as a foundational resource for researchers exploring related compounds or requiring a framework for the physicochemical characterization of novel protease inhibitors.

## Chemical Properties

**Droxinavir Hydrochloride** is the hydrochloride salt of Droxinavir, a complex molecule with multiple functional groups that influence its chemical behavior.[2] While extensive experimental data is not available in the public domain, the following tables summarize its known and predicted properties.

## General and Structural Information

Property	Value	Source
IUPAC Name	3-tert-butyl-1-[(2R,3S)-3-[(2S)-3,3-dimethyl-2-[2-(methylamino)acetamido]butyramido]-2-hydroxy-4-phenylbutyl]-1-isopentylurea hydrochloride	[3]
Synonyms	SC-55389A, SC55389A, SC 55389A	[1]
CAS Number	155662-50-3	[2]
Chemical Formula	C <sub>29</sub> H <sub>51</sub> N <sub>5</sub> O <sub>4</sub> · HCl	[4]
Molecular Weight	570.22 g/mol	[1]
Monoisotopic Mass	569.3708 Da	[4]

## Physicochemical Properties

Property	Value	Source/Method
XlogP (Predicted)	3.7	PubChem Prediction
Hydrogen Bond Donor Count	6	Chemaxon
Hydrogen Bond Acceptor Count	5	Chemaxon
Rotatable Bond Count	14	Chemaxon
Polar Surface Area	137 Å <sup>2</sup>	Chemaxon
pKa (Strongest Acidic, Predicted)	12.5	Chemaxon
pKa (Strongest Basic, Predicted)	9.8	Chemaxon

## Stability Profile

The stability of a drug substance is a critical factor in its development, influencing its shelf-life, formulation, and storage conditions. While specific degradation kinetics and pathways for **Droxinavir Hydrochloride** are not publicly documented, this section outlines the standard experimental protocols for forced degradation studies that would be employed to determine its stability profile.

## Storage and Handling

Based on supplier data, the following general storage conditions are recommended for maintaining the integrity of **Droxinavir Hydrochloride**:

Condition	Temperature	Duration
Powder	-20°C	3 years
In solvent	-80°C	1 year

## Forced Degradation Studies: Experimental Protocols

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. The following are detailed methodologies for key stress conditions.

- Objective: To assess the susceptibility of the drug substance to hydrolysis under acidic and basic conditions.
- Protocol:
  - Prepare a stock solution of **Droxinavir Hydrochloride** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  - For acid hydrolysis, add an equal volume of 0.1 N Hydrochloric Acid (HCl) to the stock solution.
  - For base hydrolysis, add an equal volume of 0.1 N Sodium Hydroxide (NaOH) to a separate aliquot of the stock solution.
  - A control sample is prepared by adding an equal volume of purified water.

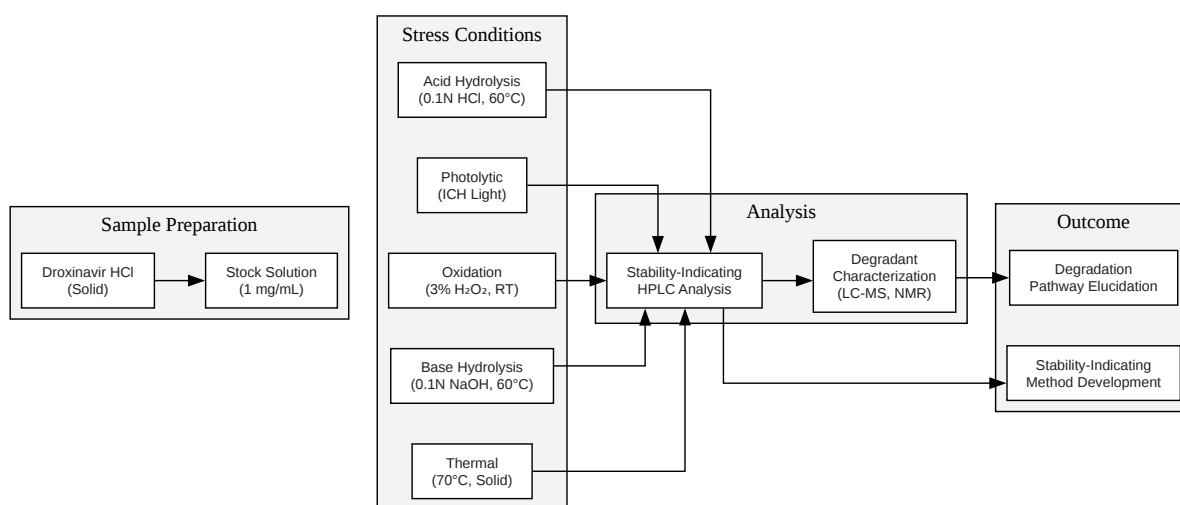
- The solutions are incubated at a controlled temperature (e.g., 60°C) and monitored at various time points (e.g., 0, 2, 4, 8, 24 hours).
- At each time point, an aliquot is withdrawn, neutralized (if necessary), and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
- Objective: To evaluate the drug's sensitivity to oxidation.
- Protocol:
  - Prepare a 1 mg/mL solution of **Droxinavir Hydrochloride**.
  - Add a solution of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) to the drug solution to achieve a final H<sub>2</sub>O<sub>2</sub> concentration typically in the range of 3-30%.
  - The solution is stored at room temperature and protected from light.
  - Samples are taken at predetermined intervals and analyzed by HPLC.
- Objective: To determine the effect of high temperature on the solid drug substance.
- Protocol:
  - A sample of solid **Droxinavir Hydrochloride** is placed in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
  - The sample is observed for any physical changes at regular intervals.
  - At each time point, a portion of the sample is dissolved in a suitable solvent and analyzed by HPLC to quantify any degradation.
- Objective: To assess the drug's stability when exposed to light.
- Protocol:
  - A solution of **Droxinavir Hydrochloride** is exposed to a light source with a specified output (e.g., ICH option 1: an artificial daylight source providing an overall illumination of

not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

- A control sample is wrapped in aluminum foil to protect it from light and stored under the same conditions.
- The samples are analyzed by HPLC at appropriate time intervals.

## Visualizations

### Experimental Workflow for Forced Degradation Studies

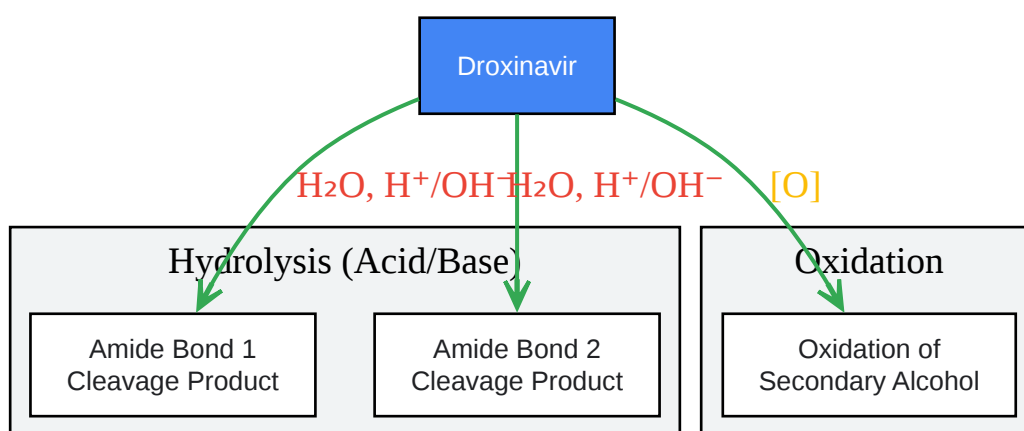


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Caption: Workflow for forced degradation studies.

## Hypothetical Degradation Pathway of Droxinavir

Given the absence of experimental degradation data for Droxinavir, the following diagram illustrates a hypothetical degradation pathway based on the known reactivity of its functional groups (e.g., amide hydrolysis). This is for illustrative purposes only.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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